molecular formula C9H15ClFNO3 B1653304 Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride CAS No. 1803585-70-7

Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride

Cat. No.: B1653304
CAS No.: 1803585-70-7
M. Wt: 239.67
InChI Key: SMVNVGQDGFXPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride is a spirocyclic compound featuring a unique bicyclic structure with oxygen (oxa), nitrogen (aza), and fluorine substituents. Its molecular formula is C20H30F2N2O10 (including the hemioxalate counterion), with a molecular weight of 496.46 g/mol and CAS number 1955560-51-6 . The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research. Key structural elements include:

  • Spiro[3.4]octane core: Provides conformational rigidity, beneficial for target binding in drug discovery.
  • Fluorine substitution: Improves metabolic stability and lipophilicity.
  • Ester group (ethyl carboxylate): Facilitates prodrug strategies or modulates bioavailability.

This compound is typically used in preclinical studies, with storage recommendations at controlled temperatures (-20°C or -80°C) to maintain integrity .

Properties

IUPAC Name

ethyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FNO3.ClH/c1-2-14-7(12)9(10)4-11-3-8(9)5-13-6-8;/h11H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVNVGQDGFXPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CNCC12COC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803585-70-7
Record name 2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid, 8-fluoro-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803585-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Pathways and Methodological Advancements

Nucleophilic Substitution and Intermediate Isolation

The principal synthetic route begins with ethyl 8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate, where the thioether group (-S-) is replaced by an amine via nucleophilic substitution. In a representative procedure:

  • Reaction Setup : 66.00 g (0.30 mol) of the thiospiro intermediate is dissolved in a 1:1 mixture of tetrahydrofuran (THF) and methanol.
  • Base Addition : Lithium hydroxide (7.20 g, 0.30 mol) in 150 mL water is added dropwise at 0°C to prevent exothermic side reactions.
  • Workup : After 12 hours of stirring, the mixture is concentrated under reduced pressure, washed with methyl tert-butyl ether (MTBE), and acidified to pH 2–3 using sodium bisulfate to precipitate the carboxylic acid intermediate.

Key Consideration : The use of aprotic solvents like THF minimizes ring-opening reactions of the oxetane moiety, a common issue in spirocyclic systems.

Table 1: Reaction Conditions for Intermediate Isolation
Parameter Value
Temperature 0°C → Room temperature
Solvent System THF:MeOH (1:1 v/v)
Reaction Time 12 hours
Yield (Carboxylic Acid) 85%

Esterification and Salt Formation

The carboxylic acid intermediate is subsequently esterified to yield the target compound:

  • Esterification : The acid (50.00 g, 0.25 mol) is refluxed with ethanol (150 mL) and concentrated sulfuric acid (2 mL) for 6 hours.
  • Neutralization : The crude ester is treated with 6 M hydrochloric acid to form the hydrochloride salt, enhancing aqueous solubility for biological testing.

Optimization Challenge : Over-neutralization beyond pH 4.0 leads to decomposition of the spirocyclic core, necessitating precise pH monitoring via in-line probes.

Table 2: Esterification Parameters
Parameter Value
Catalyst H₂SO₄ (2% v/v)
Temperature 78°C (ethanol reflux)
Yield (Hydrochloride) 80%

Alternative Synthetic Strategies and Comparative Analysis

Reductive Amination Approaches

A patent describing tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate synthesis offers insights into analogous methods:

  • Cyclization : Hydrogenation with Raney nickel at 50 psi H₂ pressure facilitates spirocycle formation.
  • Anhydride Coupling : Tert-butyl dicarbonyl anhydride introduces protective groups, though this method shows lower yields (54.8%) compared to the primary route.

Advantage : This pathway avoids harsh basic conditions, preserving acid-sensitive functional groups.

Solvent and Base Optimization

Comparative studies highlight:

  • Lithium vs. Sodium Bases : Lithium hydroxide achieves higher substitution efficiency (90%) than sodium hydroxide (72%) due to stronger nucleophilicity.
  • Solvent Systems : Tetrahydrofuran/water mixtures reduce byproduct formation compared to dimethylformamide (DMF), which promotes azetidine ring degradation.

Analytical Characterization and Quality Control

Spectroscopic Profiling

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 4.86 (d, J = 6.8 Hz, 1H, oxetane proton)
    • δ 4.12 (q, J = 7.1 Hz, 2H, ethyl CH₂)
    • δ 1.23 (t, J = 7.1 Hz, 3H, ethyl CH₃)
  • HRMS : Observed [M+Na]⁺ at m/z 223.0194 (theoretical 223.0198).
Table 3: Spectral Data Summary
Technique Key Signals
¹H NMR δ 4.86 (oxetane), δ 4.12 (ethyl)
HRMS m/z 223.0194 [M+Na]⁺
FT-IR 1745 cm⁻¹ (C=O stretch)

Purity and Supplier Specifications

Commercial suppliers adhere to strict purity standards:

Table 4: Supplier Specifications
Supplier Purity Production Capacity
BDR Pharmaceuticals ≥98% Metric ton/year
MolCore BioPharmatech ≥97% 500 kg/month
AccuStandard ≥95% Custom synthesis

Challenges and Industrial Scalability

Isomerization Control

The spirocyclic core is prone to ring-opening under basic conditions, generating undesired linear isomers. Mitigation strategies include:

  • Low-Temperature Processing : Maintaining reactions below -20°C reduces isomerization rates by 40%.
  • Aprotic Solvents : THF suppresses base-catalyzed degradation compared to ethanol.

Solvent Waste Reduction

Industrial-scale processes generate 8 L of waste per kilogram of product. Emerging solutions include:

  • Continuous Flow Chemistry : Reduces solvent use by 60% through improved mass transfer.
  • MTBE Recycling : Distillation recovery achieves 85% solvent reuse.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reagents/Conditions Products Key Observations
NaOH (aqueous MeOH/H₂O) 8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acidComplete conversion in 12–24 hours at RT; LiOH accelerates reaction
HCl (aqueous THF) Corresponding carboxylic acid hydrochloride saltMTBE used for extraction; purity >95%

Mechanistic Insight :
Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate anion .

Ring-Opening Reactions

The oxetane ring (2-oxa component) participates in nucleophilic ring-opening under acidic conditions.

Reagents/Conditions Products Key Observations
H₂SO₄ (isopropanol, 85°C) Isomerized γ-lactone derivativeFirst-order kinetics (k = 0.0064 min⁻¹); proposed intermediacy of protonated oxetane
m-CPBA (MTBE, 0°C → RT) Sulfone derivatives (e.g., 8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylic acid 6,6-dioxide)Quantitative oxidation of thioether to sulfone; 95% yield

Structural Influence :
The spirocyclic geometry imposes steric constraints, directing regioselectivity in ring-opening events .

Fluorine-Specific Reactivity

The C–F bond participates in electrophilic substitution and hydrogen-bonding interactions.

Reagents/Conditions Products Key Observations
KF (DMF, 100°C)Fluorinated intermediatesFluorine acts as a hydrogen-bond acceptor, stabilizing transition states
AlCl₃ (CH₂Cl₂, −78°C)Defluorinated spirocyclic analogsLimited applicability due to competing ring degradation

Notable Data :
¹⁹F NMR shows a characteristic signal at δ −118 ppm (referenced to CFCl₃), confirming fluorine’s electronic influence on adjacent functional groups .

Heterocyclic Functionalization

The azaspiro nitrogen undergoes alkylation and acylation.

Reagents/Conditions Products Key Observations
Ethyl chloroformate (DCM, RT)N-Carboxyethylated derivative85% yield; retains spirocyclic integrity
Benzyl bromide (K₂CO₃, DMF)N-Benzyl-protected analogRequires anhydrous conditions; 78% yield

Mechanistic Pathway :
The nitrogen’s lone pair attacks electrophiles, forming quaternary ammonium intermediates that stabilize the spiro system.

Thermal and Solvent Effects

Stability studies reveal solvent-dependent decomposition pathways.

Conditions Outcome Half-Life
Isopropanol, 85°C Isomerization to γ-lactonet₁/₂ = 108 minutes
Aqueous HCl (1M, 60°C) Complete hydrolysis to carboxylic acid<30 minutes

Key Insight :
Polar aprotic solvents (e.g., DMF) enhance thermal stability, while protic solvents accelerate degradation .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that spirocyclic compounds, including ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane derivatives, exhibit antimicrobial properties. A study demonstrated that modifications to the spiro structure can enhance antibacterial efficacy against resistant strains of bacteria, making it a candidate for new antibiotic development.

Case Study : A derivative of this compound was tested against Staphylococcus aureus, showing a significant reduction in bacterial growth, suggesting its potential as a lead compound for antibiotic agents.

2. Neuropharmacology

The unique structural features of ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane make it a candidate for investigating neuropharmacological effects. Its ability to interact with neurotransmitter receptors could lead to the development of new treatments for neurological disorders.

Data Table: Neuropharmacological Studies

StudyTarget ReceptorEffect ObservedReference
Study ASerotonin ReceptorIncreased binding affinity
Study BDopamine ReceptorModulation of activity

Synthesis and Derivatives

The synthesis of ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane derivatives has been explored to enhance its biological activity. Various synthetic routes have been developed, allowing for the introduction of different functional groups that can modify its pharmacological profile.

Synthesis Overview :

  • Starting Materials : Utilize readily available precursors such as fluorinated alcohols and azaspiro compounds.
  • Reaction Conditions : Optimize conditions (temperature, solvent) to maximize yield.
  • Characterization Techniques : Use NMR and mass spectrometry for structural confirmation.

Toxicological Studies

Understanding the safety profile of ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane is crucial for its application in drug development. Preliminary toxicological assessments indicate a relatively low toxicity profile at therapeutic doses.

Toxicity Data Summary :

ParameterValueReference
LD50 (oral)>2000 mg/kg
Skin IrritationNon-irritant

Mechanism of Action

The mechanism of action of ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Molecular Properties

The following table summarizes key analogs and their distinguishing features:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Purity/Storage
Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride 1955560-51-6 C20H30F2N2O10 496.46 Fluorine, oxa, aza, hydrochloride salt Not specified; stored at -20°C/-80°C
Ethyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride 2089648-68-8 C10H18ClNO2 219.71 Aza core, hydrochloride salt; lacks fluorine and oxa >98% purity; store at 2-8°C
Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate 1312325-23-7 C9H15NO3 185.22 Oxa and aza core; lacks fluorine 95% purity
Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate 1935116-62-3 C10H16FNO2 201.24 Fluorine and aza core; lacks oxa Not specified
Methyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate 1935389-05-1 C8H12FNO3 189.18 Methyl ester instead of ethyl Not specified
Ethyl 8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate - C9H13FO3S 220.26 Thia (sulfur) replaces aza Not specified
Key Observations:
  • Fluorine Substitution: The target compound and its fluorinated analogs (CAS 1935116-62-3, 1935389-05-1) exhibit enhanced metabolic stability compared to non-fluorinated versions (e.g., CAS 1312325-23-7) .
  • Oxa vs. Aza vs.
  • Ester Variations : Methyl esters (CAS 1935389-05-1) have lower molecular weights and altered hydrolysis rates compared to ethyl esters .

Biological Activity

Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride, with the CAS number 1312325-32-8, is a novel compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique spirocyclic structure and potential biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate
  • Molecular Formula : C9_9H14_{14}FNO3_3
  • Molecular Weight : 203.22 g/mol
  • CAS Number : 1312325-32-8

The biological activity of Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate is primarily attributed to its interaction with various enzymes and receptors. The compound's spirocyclic structure allows it to effectively bind to specific molecular targets, potentially modulating their activity. Research indicates that it may function as an inhibitor or modulator of certain enzymatic pathways, which can lead to various pharmacological effects.

Biological Activities

  • Enzyme Interaction : Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
  • Receptor Modulation : The compound has been investigated for its ability to modulate specific receptors, which are critical in neurotransmission and signaling pathways.
  • Antimicrobial Properties : Some studies indicate potential antimicrobial activity, making it a candidate for further exploration in infectious disease treatments.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionModulates enzyme activity linked to metabolic pathways
Receptor Agonism/AntagonismInteracts with neurotransmitter receptors
Antimicrobial EffectsExhibits potential antimicrobial properties

Case Study: Enzyme Interaction

A study conducted by RSC Publishing explored the synthesis of related spirocyclic compounds and their interactions with metabolic enzymes. The findings indicated that modifications in the spirocyclic structure could significantly enhance enzyme binding affinity, suggesting that Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate may also exhibit similar properties .

Case Study: Receptor Modulation

Research published in various pharmacological journals has examined the receptor modulation capabilities of structurally similar compounds. These studies have shown promising results in pain management applications, where receptor agonists can provide analgesic effects . Ethyl 8-fluoro derivatives are hypothesized to possess comparable profiles due to their structural similarities.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride?

  • Methodological Answer : The compound is synthesized via multi-step protocols involving fluorination and spiro-ring formation. For example, fluorination at the 8-position can be achieved using Selectfluor® or similar reagents under anhydrous conditions. Spiro-ring closure often employs cyclization catalysts like Pd(OAc)₂ or acid-mediated ring formation, as seen in analogous azaspiro compounds . Key intermediates, such as 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid, are esterified with ethanol under HCl gas to yield the hydrochloride salt .

Q. How can researchers confirm the purity and structural identity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC/LC-MS : Use C18 columns (e.g., Chromolith®) with a mobile phase of acetonitrile/0.1% TFA to assess purity (>95% as per industry standards) .
  • NMR : Key signals include the ethyl ester quartet (δ 4.1–4.3 ppm, J = 7.1 Hz), fluorine-coupled splitting in 19F^{19}\text{F}-NMR (δ -120 to -125 ppm), and spiro-ring proton resonances (δ 3.5–4.0 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 248.08 (C₁₀H₁₅FNO₃⁺) and chloride adducts .

Q. What are the critical stability considerations for handling this compound in aqueous environments?

  • Methodological Answer : The ester group is prone to hydrolysis under basic conditions. Stability studies (pH 1–9, 25–40°C) suggest optimal storage at pH 4–6 in anhydrous solvents (e.g., DMF or acetonitrile) to prevent degradation. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How can fluorination at the 8-position influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing fluorine atom increases electrophilicity at adjacent carbons, facilitating SN2 reactions. For example, the carboxylate can undergo displacement with amines (e.g., piperidine) in DMF at 80°C to yield amide derivatives. Kinetic studies using 19F^{19}\text{F}-NMR show a 2.3-fold rate increase compared to non-fluorinated analogs .

Q. What strategies resolve enantiomeric mixtures during spiro-ring synthesis?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak® IA column, hexane/ethanol) separates enantiomers with resolution factors >1.5. Alternatively, asymmetric catalysis using (R)-BINAP-Pd complexes achieves enantiomeric excess (ee) >90% in spiro-ring closure steps, as demonstrated in related azaspiro systems .

Q. How does conformational analysis of the spiro[3.4]octane core inform drug design?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) reveal a twisted boat-chair conformation that enhances binding to GABA receptors. Molecular dynamics simulations (AMBER) show the fluorine atom stabilizes the bioactive conformation via C–F···H–N hydrogen bonding, improving target affinity by 40% compared to non-fluorinated analogs .

Q. What experimental designs address low yields in multi-step syntheses?

  • Methodological Answer : Design of Experiments (DoE) optimizes critical parameters:

  • Fluorination : Temperature (0–25°C), reaction time (2–12 h), and equivalents of Selectfluor® (1.2–2.0).
  • Cyclization : Catalyst loading (2–10 mol% Pd(OAc)₂) and solvent polarity (THF vs. DCE).
    Response surface modeling (JMP®) identifies optimal conditions (15°C, 8 h, 1.5 eq Selectfluor®, 5 mol% Pd) to maximize yield (78%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride
Reactant of Route 2
Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.